N-methyl-6-(trifluoromethyl)pyridin-3-amine
Description
Properties
IUPAC Name |
N-methyl-6-(trifluoromethyl)pyridin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2/c1-11-5-2-3-6(12-4-5)7(8,9)10/h2-4,11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGRSBJYVFNRCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-6-(trifluoromethyl)pyridin-3-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a pyridine derivative under specific conditions. For instance, the Umemoto reaction and the Balz-Schiemann reaction are often employed for this purpose .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient and cost-effective reagents. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: N-methyl-6-(trifluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
N-methyl-6-(trifluoromethyl)pyridin-3-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. This makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Features
- Hydrogen Bonding : The N-methylamine group can participate in hydrogen bonding, though less effectively than primary amines due to steric hindrance from the methyl group.
- Applications : Pyridine derivatives with trifluoromethyl groups are widely explored in medicinal chemistry for their metabolic stability and bioavailability .
Structural and Electronic Comparisons
Table 1: Structural Features of Key Analogs
Electronic Effects
- N-methyl-6-(trifluoromethyl)pyridin-3-amine : The -CF₃ group at the 6-position directs electron density away from the ring, making the 2- and 4-positions more electrophilic. The N-methyl group reduces hydrogen-bonding capacity compared to primary amines .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
- Lipophilicity : The N-methyl group in the target compound increases logP compared to primary amines like 6-methylpyridin-3-amine .
- Acidity : The pKa of the amine group is influenced by electron-withdrawing substituents. For example, 6-(trifluoromethoxy)pyridin-3-amine has a lower pKa (1.72) due to the -OCF₃ group’s stronger electron withdrawal compared to -CF₃ .
Biological Activity
N-Methyl-6-(trifluoromethyl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which enhances its lipophilicity and bioavailability. The presence of this group allows for improved interaction with biological targets, making it a candidate for various therapeutic applications.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially altering metabolic pathways.
- Receptor Modulation : It may interact with various receptors, leading to changes in cellular signaling.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it can induce ROS production, contributing to its anti-cancer properties.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.
Anticancer Activity
The compound has shown promising anticancer effects in several studies:
- Cell Line Studies : In vitro studies demonstrated that this compound reduced cell viability in cancer cell lines, including those representing leukemia and breast cancer. IC50 values were found to be in the low micromolar range, indicating potent activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HG-3 (CLL) | 0.17 - 2.69 | Pro-apoptotic effects observed |
| PGA-1 (CLL) | 0.35 - 1.97 | High efficacy with low toxicity |
Anti-inflammatory Effects
Studies indicate that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several case studies highlight the compound's potential:
- Anticancer Efficacy : A study evaluated the effects of this compound on CLL cell lines, showing significant pro-apoptotic activity with minimal toxicity to healthy cells .
- Mechanistic Insights : Research into the compound's mechanism revealed that its trifluoromethyl group enhances interactions with biological targets, leading to altered enzyme activity and receptor modulation.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. However, further studies are needed to fully elucidate its safety profile and long-term effects .
Q & A
Basic Research Questions
Q. What are common synthetic routes for N-methyl-6-(trifluoromethyl)pyridin-3-amine?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, methylamine can react with a halogenated precursor (e.g., 2-bromo-6-(trifluoromethyl)pyridin-3-amine) in the presence of a base like triethylamine. Reaction conditions may include polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .
Q. How is this compound characterized for structural confirmation?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm methyl and trifluoromethyl group positions.
- Mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns (e.g., Br/Br in brominated precursors).
- HPLC : For purity assessment (>95% by area normalization under reverse-phase conditions) .
Q. What are the recommended storage conditions for this compound?
- Methodological Answer : Store at 2–8°C in a dark, inert atmosphere (argon or nitrogen) to prevent degradation. Use amber glass vials to minimize light exposure. For long-term stability, lyophilization is advised if the compound is hygroscopic .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data (e.g., unexpected NMR signals)?
- Methodological Answer :
Impurity analysis : Use LC-MS to identify byproducts (e.g., residual starting materials or oxidation products).
Isotopic labeling : Synthesize deuterated analogs to confirm peak assignments in complex splitting patterns.
X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry .
Q. What strategies optimize synthetic yield for this compound?
- Methodological Answer :
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling steps.
- Temperature control : Gradual heating (ramp to 80°C over 1 hour) improves selectivity.
- Scale-up considerations : Use continuous flow reactors for consistent mixing and heat transfer .
Q. How to design bioactivity studies for this compound and its analogs?
- Methodological Answer :
- Structural analogs : Synthesize derivatives like 4-chloro-6-(trifluoromethyl)pyridin-3-amine (Catalog# G14740) to compare fungicidal or enzyme-inhibitory activity .
- Assay design :
- In vitro enzyme inhibition : Measure IC against target enzymes (e.g., kinases) using fluorescence-based assays.
- Antimicrobial testing : Use microbroth dilution (CLSI guidelines) against Gram-positive/negative strains.
- Data validation : Cross-check results with computational docking studies (e.g., AutoDock Vina) to correlate activity with binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
